Isoamyl propionate

Overview

Description

Isoamyl propionate, also known as Isopentyl propionate or Propionic acid isoamyl ester, is a compound with a pleasant apricot-pineapple odor . It is used for apricot, pear, strawberry, and other fruit flavors, and can also be used as an extractant and flavor . It can also be used as a solvent for nitrocellulose and resin .

Synthesis Analysis

Isoamyl propionate can be synthesized by the esterification of propionic acid with isomeric amyl alcohols obtained from fusel oil and other sources . This esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another study showed that it can be produced by the direct esterification of propionic acid with isoamyl alcohol, refined from the Colombian fuel-ethanol by-products, using the reactive distillation technology .Molecular Structure Analysis

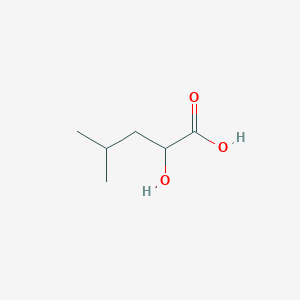

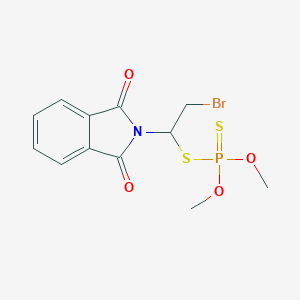

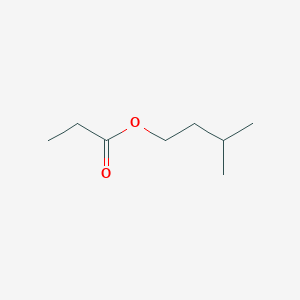

The molecular formula of Isoamyl propionate is C8H16O2 . Its molecular weight is 144.21 . The linear formula is (CH3)2CHCH2CH2OCOCH2CH2CH3 .Chemical Reactions Analysis

The primary chemical reaction involved in the production of Isoamyl propionate is esterification . This involves the reaction of an alcohol (in this case, isoamyl alcohol) with a carboxylic acid (propionic acid), in the presence of an acid catalyst .Physical And Chemical Properties Analysis

Isoamyl propionate is a liquid at room temperature . It has a density of 0.871 g/mL at 25 °C . Its melting point is estimated to be -70.1°C , and its boiling point is 156 °C . It has a flash point of 118°F .Scientific Research Applications

Food Industry

Isoamyl propionate is commonly used as a flavoring agent in the food and beverage industry due to its fruity, banana-like aroma . It is often found in artificial banana flavorings and can contribute to the characteristic taste of certain candies, baked goods, and beverages .

Perfume Industry

In the perfume industry, Isoamyl propionate is used for its fruity-smelling ingredient that imparts hints of pineapple and apricot . Fragrance creators often make a nature-identical version of it in a lab to ensure consistent quality and to help preserve the earth’s natural resources .

Pharmaceutical Industry

In the pharmaceutical industry, Isoamyl propionate can be used as a solvent and plasticizer for cellulose . It is also used in flavor extracts .

Chemical Synthesis

Isoamyl propionate is used in chemical synthesis . It can be prepared by esterification of propionic acid with the isomeric amyl alcohols obtained from fusel oil and other sources .

Environmental Science

In environmental science, Isoamyl propionate can be derived from various resources, including renewable materials . This makes it an environmentally friendly choice for various applications.

Material Science

In material science, Isoamyl propionate can be used as a solvent and plasticizer for cellulose . This makes it useful in the production of various materials.

Safety and Hazards

Isoamyl propionate is classified as a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician .

properties

IUPAC Name |

3-methylbutyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(9)10-6-5-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOGXQMKWQFZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047613 | |

| Record name | 3-Methylbutyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity, apricot, pineapple-like odour | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

159.00 to 161.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 70% ethanol (in ethanol) | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.871 | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Isoamyl propionate | |

CAS RN |

105-68-0 | |

| Record name | Isoamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8739M82Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing isoamyl propionate?

A1: Isoamyl propionate is primarily synthesized through the esterification reaction of propionic acid and isoamyl alcohol. Researchers have explored a wide array of catalysts to facilitate this reaction, including:

- Solid Acid Catalysts: These include materials like sulfated zirconia [], SO2-4/TiO2 [], activated carbon supported tungstosilicic acid [], and modified strong acid cation ion exchange resin by cerium sulfate [].

- Heteropoly Acids: Examples include tungstophosphoric acid (H3PW12O40·29H2O) [] and activated carbon supported tungstophosphoric acid [].

- Other Catalysts: Researchers have also investigated the use of SnCl4.5H2O [, ], potassium bisulfate [], ceric sulfate [], solid iron system super strong acid [], copper methanesulfonate [], sodium bisulfate [], and sodium hydrogen sulfate [].

Q2: What are the advantages of using solid acid catalysts for isoamyl propionate synthesis?

A2: Solid acid catalysts offer several benefits over traditional liquid catalysts, including:

- Recyclability: Many solid acid catalysts can be reused multiple times without significant loss of activity [, , , ].

Q3: How does microwave irradiation impact the synthesis of isoamyl propionate?

A3: Studies have demonstrated that employing microwave irradiation can significantly accelerate the synthesis of isoamyl propionate [, ]. This method often results in shorter reaction times and higher yields compared to conventional heating.

Q4: What factors influence the yield of isoamyl propionate in these reactions?

A4: Several factors play a crucial role in determining the yield of isoamyl propionate:

Q5: What are the advantages of using acidic ionic liquids as catalysts for isoamyl propionate synthesis?

A5: Acidic ionic liquids, such as [(CH2)4SO3HMIm]HSO4 [], have demonstrated excellent catalytic activity in the synthesis of isoamyl propionate. Their advantages include:

- Recyclability: Acidic ionic liquids can be reused multiple times without significant loss of activity [].

Q6: What is the characteristic aroma of isoamyl propionate, and what is it primarily used for?

A6: Isoamyl propionate possesses a strong, fruity odor often described as banana-like or pear-like. This characteristic aroma makes it a popular choice as a flavoring agent in:

Q7: Are there any natural sources of isoamyl propionate?

A7: Yes, isoamyl propionate is found naturally in various fruits, including apples [] and papaya [].

Q8: What are the safety considerations associated with isoamyl propionate?

A8: While generally considered safe for consumption in food-grade quantities, high concentrations of isoamyl propionate may cause irritation to the skin, eyes, and respiratory tract. As with any chemical, proper handling and safety precautions should be exercised.

Q9: What are some future research directions for isoamyl propionate?

A9: Ongoing research focuses on developing more efficient and sustainable methods for its production, as well as exploring its potential applications in other areas, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.